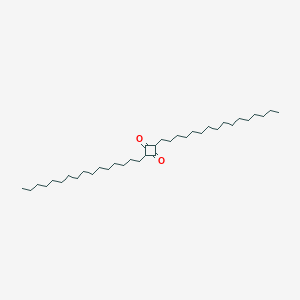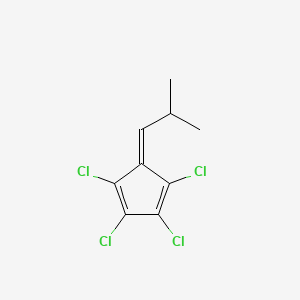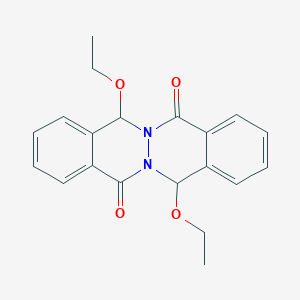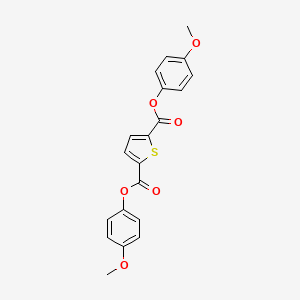
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate is an organic compound with the molecular formula C18H16O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features two methoxyphenyl groups attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate typically involves the reaction of thiophene-2,5-dicarboxylic acid with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield phenolic derivatives, while reduction of the carboxylate groups can produce alcohols or aldehydes.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(4-methoxyphenyl)thiophene: A similar compound with a simpler structure, lacking the carboxylate groups.
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another related compound with an imidazole ring instead of carboxylate groups.
Uniqueness
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate is unique due to the presence of both methoxyphenyl and carboxylate groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
57467-51-3 |
|---|---|
Formule moléculaire |
C20H16O6S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C20H16O6S/c1-23-13-3-7-15(8-4-13)25-19(21)17-11-12-18(27-17)20(22)26-16-9-5-14(24-2)6-10-16/h3-12H,1-2H3 |
Clé InChI |
VLFSLBVUJFLRNH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(S2)C(=O)OC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
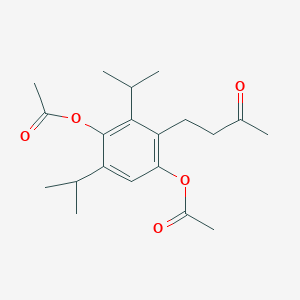
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)
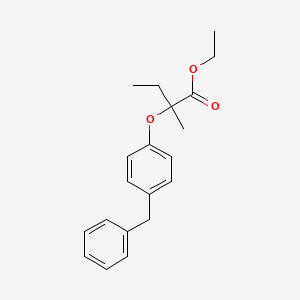
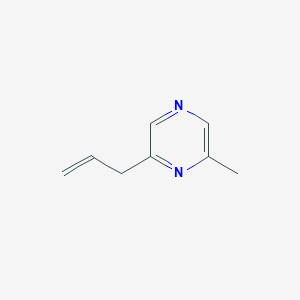

![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)
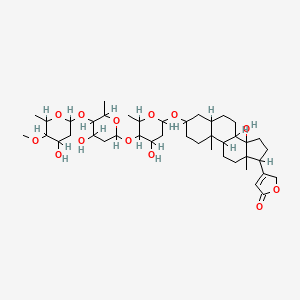
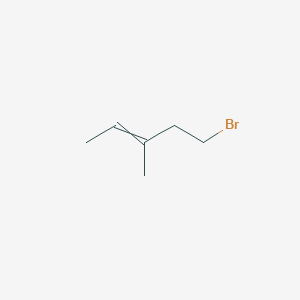
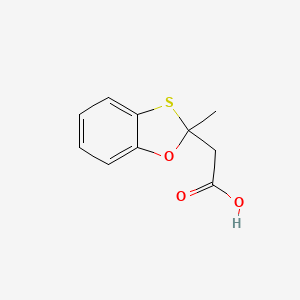
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
